L-Prolinamide hydrochloride

Overview

Description

L-Prolinamide hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide hydrochloride typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-Pyrrolidine-2-car

Biological Activity

L-Prolinamide hydrochloride is a derivative of the amino acid proline, which has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

This compound is synthesized through the amidation of L-proline, which can be achieved using various organic solvents and catalysts. This compound serves as an important intermediate in pharmaceutical synthesis, particularly for antidiabetic drugs like vildagliptin . Its structural characteristics allow for diverse interactions with biological targets, making it a valuable compound in drug development.

2.1 Anticancer Properties

Recent studies have demonstrated that prolinamide derivatives exhibit significant anticancer activities. For instance, substituted N-(4-methylphenyl) prolinamides have shown promising results against various carcinoma cell lines. The structure-activity relationship (SAR) analysis indicated that specific modifications to the prolinamide structure enhance its cytotoxicity .

Table 1: Anticancer Activity of Prolinamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 4a | MCF-7 | 8.02 ± 1.54% | Broad-spectrum activity |

| 4u | HeLa | 27.27 ± 2.38% | Selective inhibition |

The above data underscores the potential of L-prolinamide derivatives as broad-spectrum anticancer agents.

2.2 Effects on Growth Performance

In animal studies, L-proline supplementation has been linked to improved growth performance in weaned pigs subjected to lipopolysaccharide (LPS) challenges. A study showed that dietary L-proline at a concentration of 1% significantly increased average daily gain (ADG) and enhanced superoxide dismutase (SOD) activity, indicating its role in enhancing growth performance and immune response .

Table 2: Growth Performance Metrics in Pigs

| Treatment Group | ADG (g/day) | SOD Activity (U/mL) |

|---|---|---|

| Control | 200 | 5.5 |

| L-Proline (0.5%) | 210 | 6.0 |

| L-Proline (1%) | 220 | 7.5 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Proline and its derivatives are known to enhance antioxidant enzyme activities, which play a crucial role in reducing oxidative stress in cells .

- Membrane Transport : L-proline is actively transported across cell membranes via specific transporters, influencing cellular uptake and bioavailability of various drugs .

- Molecular Interactions : Prolinamides can interact with nucleic acid structures such as i-motifs and G-quadruplexes, potentially influencing gene expression and cellular signaling pathways .

4.1 Pharmacokinetics and Safety Profile

A pharmacokinetic study conducted on this compound highlighted its favorable absorption characteristics and low toxicity profile in animal models. The study reported that the compound was well-tolerated at therapeutic doses, with no significant adverse effects observed during the trial period .

4.2 Chiral Analysis

The enantiomeric purity of this compound is critical for its efficacy in therapeutic applications. A recent study developed a reliable HPLC method for determining the enantiomeric composition, achieving a mean recovery rate of over 99% for both enantiomers . This precision is essential for ensuring the safety and effectiveness of prolinamide-based pharmaceuticals.

Properties

IUPAC Name |

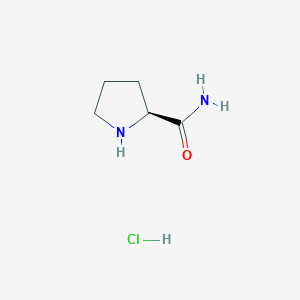

(2S)-pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56433-35-3 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10195214 | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42429-27-6 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42429-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is the enantiomeric purity of L-prolinamide hydrochloride assessed?

A1: A highly accurate and sensitive method employing reverse-phase high-performance liquid chromatography (RP-HPLC) has been developed to determine the enantiomeric purity of this compound. This method utilizes Marfey’s reagent for derivatization, leading to the formation of diastereomers that can be separated and analyzed. []

Q2: Can you elaborate on the role of this compound in modulating enzymatic activity, particularly regarding tryptase?

A2: Research indicates that derivatives of this compound, such as N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride (HNAP) and APC366, exhibit significant inhibitory effects on human mast cell tryptase. These inhibitors have demonstrated efficacy in blocking allergen-induced airway and inflammatory responses in experimental models. [, , ]

Q3: What is the mechanism behind the inhibitory action of this compound derivatives on tryptase?

A3: While the precise mechanism of action remains to be fully elucidated, studies suggest that these compounds act as competitive inhibitors of tryptase, effectively reducing the enzyme's activity. [, ]

Q4: Are there any insights into the structure-activity relationship of this compound derivatives and their inhibitory potency on tryptase?

A4: Although specific structure-activity relationship studies are limited in the provided research, it is evident that modifications to the this compound structure, such as the addition of specific functional groups, can significantly influence the inhibitory potency against tryptase. Further research is necessary to establish a comprehensive understanding of these relationships. [, ]

Q5: Are there any analytical techniques used specifically for characterizing and quantifying this compound and its derivatives?

A5: Reverse-phase HPLC, particularly when coupled with pre-column derivatization using reagents like Marfey's reagent, has proven effective for separating and quantifying this compound enantiomers. This method offers high sensitivity and accuracy in assessing enantiomeric purity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.